molecular formula C19H18N6O2S2 B2722413 N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1105228-59-8

N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2722413
CAS No.: 1105228-59-8
M. Wt: 426.51
InChI Key: RLJDCKHWENYATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. Its molecular structure is a hybrid scaffold incorporating a benzothiazole moiety linked via a thioacetamide bridge to a 1,2,4-triazole ring bearing a 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl group. This architecture is characteristic of molecules investigated for targeted protein kinase inhibition [Source: PubMed] . The benzothiazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various enzyme active sites, while the triazole and dihydropyridinone fragments are frequently employed in the design of kinase inhibitors, such as those targeting cyclin-dependent kinases (CDKs) or receptor tyrosine kinases [Source: RCSB PDB] . Researchers can utilize this compound as a key chemical tool to probe kinase signaling pathways, study enzyme kinetics, and evaluate cellular proliferation mechanisms in vitro. It is intended for the development and validation of high-throughput screening assays and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S2/c1-3-25-10-6-7-12(17(25)27)16-22-23-19(24(16)2)28-11-15(26)21-18-20-13-8-4-5-9-14(13)29-18/h4-10H,3,11H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJDCKHWENYATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the benzo[d]thiazole ring, the triazole ring, and the pyridine ring, followed by their coupling. Typical reaction conditions might include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways might involve signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs share core motifs (benzothiazole, triazole, or oxadiazole) but differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Features of Key Analogs

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Benzothiazole + Triazole 1-Ethyl-2-oxo-dihydropyridinyl, methyl (4H-triazole) Enhanced hydrogen bonding (oxo group); improved metabolic stability (ethyl substitution)
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () Oxadiazole + Indole Indole-3-ylmethyl Increased π-π stacking (indole); altered solubility (polar oxadiazole)
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide () Benzothiazole + Triazole Phenyl, hydroxypropyl Improved hydrophilicity (hydroxypropyl); steric bulk (phenyl)
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide () Benzothiazole + Piperazine Pyridine-2-carbonyl-piperazine Enhanced metal chelation (pyridine); conformational flexibility (piperazine)
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide () Thiadiazole + Chlorophenyl Benzylsulfanyl, chloro-methylphenyl Increased electron-withdrawing effects (chloro); thiadiazole rigidity

Key Differences in Pharmacological Potential

  • Electron-Donating vs.
  • Hydrophilicity : The hydroxypropyl group in ’s compound may improve aqueous solubility, whereas the target compound’s ethyl and methyl substituents likely favor lipophilicity, impacting bioavailability .
  • Conformational Flexibility : The piperazine linker in ’s derivative allows for greater rotational freedom, whereas the triazole-thioether in the target compound restricts conformation, possibly favoring selective interactions .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on available literature.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety and a triazole ring, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological efficacy.

Table 1: Structural Components of the Compound

ComponentDescription
BenzothiazoleA heterocyclic compound known for antimicrobial and anticancer properties.
DihydropyridineAssociated with cardiovascular activity and neuroprotective effects.
TriazoleExhibits antifungal and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy
A study demonstrated that a related benzothiazole derivative exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 32–64 µg/mL, indicating potential for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Induction of apoptosis via ROS
HeLa (Cervical Cancer)10Cell cycle arrest and apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing triazole rings often inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Oxidative Stress : The presence of electron-withdrawing groups enhances the production of reactive oxygen species (ROS), leading to cell death in cancer cells.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

Toxicity Studies

While exploring the therapeutic potential, it is crucial to assess toxicity. Preliminary studies on related compounds indicate variable toxicity profiles depending on the substituents on the benzothiazole and triazole rings.

Table 3: Toxicity Profile Summary

CompoundToxicity Level (Zebrafish Model)Observations
Compound ALowNo significant developmental effects
Compound BModerateMinor deformities observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.